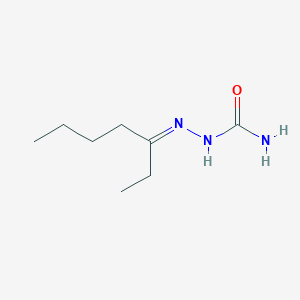

Heptan-3-one semicarbazone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17N3O |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

[(E)-heptan-3-ylideneamino]urea |

InChI |

InChI=1S/C8H17N3O/c1-3-5-6-7(4-2)10-11-8(9)12/h3-6H2,1-2H3,(H3,9,11,12)/b10-7+ |

InChI Key |

LDLQFBPKVPUDDY-JXMROGBWSA-N |

SMILES |

CCCCC(=NNC(=O)N)CC |

Isomeric SMILES |

CCCC/C(=N/NC(=O)N)/CC |

Canonical SMILES |

CCCCC(=NNC(=O)N)CC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Derivatization of Heptan 3 One Semicarbazone

Established Synthetic Pathways for Heptan-3-one Semicarbazone

The primary and most well-documented method for synthesizing this compound is through a direct condensation reaction. This approach is a cornerstone of carbonyl chemistry, valued for its reliability and straightforward execution.

Condensation Reactions between Heptan-3-one and Semicarbazide (B1199961)

The synthesis of this compound is classically achieved through the condensation reaction between Heptan-3-one and Semicarbazide. rssing.comdigitaloceanspaces.com This reaction is a characteristic transformation of aldehydes and ketones, resulting in the formation of a semicarbazone, which is a type of Schiff base. lookchem.com The mechanism involves a nucleophilic attack by the terminal primary amine group of semicarbazide on the electrophilic carbonyl carbon of Heptan-3-one. numberanalytics.com This is followed by the formation of a tetrahedral intermediate, which then undergoes dehydration to yield the final C=N double bond of the semicarbazone. numberanalytics.com These reactions are typically conducted in a weakly acidic medium, as the acid catalyzes the dehydration step. numberanalytics.comresearchtrend.net Semicarbazones are often highly crystalline solids, which facilitates their isolation and purification, making them useful for the characterization and identification of the parent carbonyl compounds. rssing.comdigitaloceanspaces.comijcce.ac.ir

The general reaction is as follows: CH3CH2C(=O)CH2CH2CH2CH3 + H2NNHC(=O)NH2 → CH3CH2C(=NNHC(=O)NH2)CH2CH2CH2CH3 + H2O

Optimization of Reaction Parameters and Yield Enhancement

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be adjusted to enhance the efficiency of the synthesis.

Catalysis : The condensation reaction is often catalyzed by a weak acid, such as acetic acid. researchtrend.netijsar.in The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. It also aids in the final dehydration step.

Solvent : Ethanol (B145695) is a commonly used solvent for these reactions, as it effectively dissolves both the ketone and the semicarbazide hydrochloride salt. acs.orgmdpi.com

Temperature and Reaction Time : Heating the reaction mixture under reflux is a standard procedure to increase the reaction rate. researchtrend.netacs.org Reaction times can vary, but progress is typically monitored using Thin-Layer Chromatography (TLC) to determine completion. researchtrend.netijcce.ac.ir For instance, in some solvent-free preparations, milling times of around 45 minutes have been found to give quantitative yields. ijcce.ac.ir

Purification : The product is often a solid that precipitates from the reaction mixture upon cooling or dilution with water. researchtrend.net Purification is commonly achieved by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity. ijcce.ac.ir

| Parameter | Condition | Purpose/Effect |

| Catalyst | Weak acid (e.g., Acetic Acid) | Increases electrophilicity of carbonyl carbon; aids dehydration. researchtrend.netijsar.in |

| Solvent | Ethanol | Dissolves reactants. acs.orgmdpi.com |

| Temperature | Reflux | Increases reaction rate. researchtrend.netacs.org |

| Monitoring | Thin-Layer Chromatography (TLC) | Tracks reaction progress to completion. researchtrend.netijcce.ac.ir |

| Purification | Recrystallization from Ethanol | Removes impurities and yields a pure crystalline product. ijcce.ac.ir |

Exploration of Novel Synthetic Routes and Sustainable Chemical Practices

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods for semicarbazones. A notable advancement is the use of solvent-free reaction conditions. One such technique involves the mechanical grinding or ball-milling of the carbonyl compound and semicarbazide hydrochloride. ijcce.ac.ir This method is fast, simple, and eliminates the need for solvents, often leading to quantitative yields without the use of catalysts or solid supports. ijcce.ac.ir

Another area of innovation involves the use of novel catalysts. For instance, the development of magnetic nanocatalysts has been reported for the synthesis of related heterocyclic compounds like pyranopyrazoles, which involves a semicarbazide intermediate. nih.gov Such catalytic systems offer advantages like high efficiency and easy separation from the reaction mixture using an external magnet, contributing to more sustainable chemical processes. nih.gov

Rational Design and Synthesis of this compound Analogs and Derivatives

The modification of the basic semicarbazone structure allows for the generation of a vast library of derivatives with tailored properties. This involves the systematic introduction of various functional groups and structural motifs.

Systematic Introduction of Structural Modifications and Substituents

The rational design of analogs involves targeted modifications at different positions of the this compound molecule. This can be achieved by using substituted semicarbazides or by modifying the ketone precursor.

N-Substitution : Synthesizing complex semicarbazone derivatives can be accomplished by using substituted semicarbazides. thieme-connect.com For example, reacting aryl isocyanates with acid hydrazides can produce substituted semicarbazides, which can then be condensed with a ketone. thieme-connect.com This protocol allows for a wide variety of semicarbazones that may not be accessible through conventional methods.

Hydroxy Semicarbazones : N-hydroxy semicarbazone derivatives can be prepared via a condensation reaction between N-hydroxy semicarbazide and a ketone. nih.gov These analogs introduce a hydroxyl group on the semicarbazide nitrogen, which can significantly alter the molecule's chemical properties.

Aryl Substitution : A facile synthesis of novel semicarbazones can start from a substituted aniline (B41778). The aniline is converted to an aryl urea, which then reacts with hydrazine (B178648) hydrate (B1144303) to yield an aryl semicarbazide. derpharmachemica.com This aryl semicarbazide can then be condensed with a ketone like Heptan-3-one to produce a derivative with a substituted aryl group on the terminal nitrogen.

Synthesis of Related Semicarbazone and Thiosemicarbazone Variants

The core semicarbazone scaffold can be readily varied, with the synthesis of thiosemicarbazones being a prominent example. Thiosemicarbazones, where the carbonyl oxygen of the semicarbazide moiety is replaced by a sulfur atom, are synthesized through the condensation of a ketone with a thiosemicarbazide. acs.orgmdpi.com

The synthesis of these variants often follows similar principles to semicarbazone synthesis, typically involving refluxing the ketone and the (thio)semicarbazide in an alcoholic solvent, sometimes with an acid catalyst. acs.orgmdpi.com

Examples of Synthesized Thiosemicarbazone Variants:

| Starting Aldehyde/Ketone | (Thio)semicarbazide Variant | Resulting Compound Type |

| 2-Pyridinecarboxaldehyde | Substituted Thiosemicarbazides | Pyridyl Thiosemicarbazone Derivatives mdpi.com |

| Salicylaldehyde | Substituted Thiosemicarbazides | Salicylaldehyde Thiosemicarbazone Derivatives acs.org |

| Racemic Camphorquinone | Thiosemicarbazide | Chiral Thiosemicarbazone nih.gov |

| Various Aldehydes | N-phenyl/cyclohexylhydrazinecarbothioamides | Thiosemicarbazone Schiff Bases mdpi.com |

Furthermore, more complex structures, such as macrocyclic ligands bearing two thiosemicarbazone pendant groups, have been prepared starting from precursors like 1,4,7,10-tetraazacyclododecane (B123705) (cyclen). nih.gov This demonstrates the versatility of the condensation reaction in creating sophisticated molecular architectures based on the thiosemicarbazone motif.

Advanced Spectroscopic and Crystallographic Elucidation of Heptan 3 One Semicarbazone Structure

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. Although a crystal structure for Heptan-3-one semicarbazone is not published, the analysis of its isomer, (E)-2-(heptan-2-ylidene)hydrazinecarboxamide, offers significant insights into the likely molecular conformation and packing. researchgate.net

Determination of Molecular Conformation and Precise Geometric Parameters

The crystal structure of (E)-2-(heptan-2-ylidene)hydrazinecarboxamide was determined by X-ray diffraction, revealing that the compound crystallizes in the triclinic P-1 space group. researchgate.net The molecule adopts a distinct L-shaped conformation, with the carbon atom of the C=N double bond serving as the junction. researchgate.net A key feature is the near planarity of the semicarbazone moiety, a common characteristic observed in many semicarbazone derivatives. researchgate.netiucr.org The C=O double bond confirms that the semicarbazone group exists in its keto-like form in the solid state. researchgate.net

For illustrative purposes, the geometric parameters for the isomer (E)-2-(heptan-2-ylidene)hydrazinecarboxamide are presented below, as they are expected to be comparable to those of this compound.

Table 1: Selected Bond Lengths for (E)-2-(heptan-2-ylidene)hydrazinecarboxamide (Isomer of this compound) (Note: This data is for an isomer and serves as a representative example.)

| Bond | Length (Å) |

|---|---|

| C=O | ~1.24 |

| C=N | ~1.28 |

| N-N | ~1.37 |

| N-C(O) | ~1.35 |

Table 2: Selected Bond Angles for (E)-2-(heptan-2-ylidene)hydrazinecarboxamide (Isomer of this compound) (Note: This data is for an isomer and serves as a representative example.)

| Angle | Degree (°) |

|---|---|

| C-N-N | ~117 |

| N-N=C | ~116 |

| O=C-N | ~123 |

Elucidation of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The way molecules pack in a crystal is governed by a network of intermolecular interactions. In the crystal structure of the related (E)-2-(heptan-2-ylidene)hydrazinecarboxamide, hydrogen bonding plays a dominant role. The carbonyl oxygen atom is a key participant, acting as a common acceptor in intermolecular bifurcated N–H···O hydrogen bonds. researchgate.net This specific interaction pattern links the molecules into one-dimensional supramolecular ribbons. researchgate.net

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. Current time information in IN.researchgate.net The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, with red spots indicating close contacts (shorter than van der Waals radii), blue showing longer contacts, and white representing contacts around the van der Waals separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.

Proton (¹H) NMR for Identification of Proton Environments

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. In semicarbazones, characteristic signals are observed for the NH and NH₂ protons, as well as the protons of the alkyl chain. researchgate.netijpsonline.com The protons of the semicarbazone moiety (NH and NH₂) typically appear as broad singlets in the downfield region of the spectrum, often between δ 7.4 and 10.7 ppm. ijpsonline.commdpi.com Their signals can be confirmed by D₂O exchange, which causes them to disappear. cdnsciencepub.com The alkyl protons of the heptyl group would exhibit complex splitting patterns in the upfield region (typically δ 0.8-2.5 ppm) corresponding to the ethyl and butyl groups attached to the C=N bond.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for semicarbazones and related structures.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (ethyl & butyl) | 0.8 - 1.0 | Triplet |

| -CH₂- (internal) | 1.2 - 1.6 | Multiplet |

| -CH₂-C=N | 2.1 - 2.5 | Multiplet |

| -NH₂ | 6.5 - 7.5 | Broad Singlet |

| =N-NH- | 9.5 - 10.5 | Broad Singlet |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. The chemical shifts are spread over a much wider range than in ¹H NMR (0-220 ppm), often allowing for the resolution of every unique carbon atom. chemicalbook.com For this compound, distinct signals are expected for the carbonyl carbon (C=O) and the imine carbon (C=N), which are typically the most downfield signals. mdpi.com The carbonyl carbon of the semicarbazone group generally resonates in the range of δ 148-160 ppm, while the imine carbon appears at a slightly more upfield position. mdpi.com The carbons of the alkyl chains appear in the upfield region (δ 10-40 ppm). oregonstate.edu

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for semicarbazones.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~14 |

| -CH₂- | 20 - 35 |

| C=N | 145 - 155 |

| C=O | 155 - 160 |

Application of Advanced Two-Dimensional (2D) NMR Techniques

While 1D NMR provides fundamental structural information, 2D NMR techniques are employed to establish connectivity between atoms, which is essential for unambiguous structural assignment, especially in complex molecules. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum would confirm the sequence of the ethyl and butyl chains in this compound. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached. It is invaluable for assigning the ¹H signals to their corresponding ¹³C signals in the carbon skeleton. diva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different molecular fragments. For this compound, HMBC would show correlations from the α-methylene protons to the imine carbon (C=N), and from the NH proton to the imine and carbonyl carbons, thus confirming the core structure of the molecule. diva-portal.org

The combined application of these 2D NMR methods allows for a complete and detailed assignment of all proton and carbon signals, providing definitive proof of the molecular structure in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The infrared spectrum of a semicarbazone, such as this compound, displays a series of absorption bands that correspond to the specific vibrational frequencies of its constituent functional groups. tanta.edu.eg Key vibrational modes include:

N-H Stretching: The N-H stretching vibrations of the primary amine (-NH2) and secondary amide (-NH-) groups in the semicarbazide (B1199961) moiety typically appear in the region of 3500-3300 cm⁻¹. researchgate.net For instance, in similar semicarbazone structures, these bands are observed around 3450 cm⁻¹ and in the 3250-3300 cm⁻¹ range. nih.gov

C=O Stretching: The carbonyl (C=O) group of the semicarbazide portion exhibits a strong absorption band, generally between 1650 cm⁻¹ and 1860 cm⁻¹. researchgate.net In many semicarbazones, this peak is found near 1650 cm⁻¹ or 1640 cm⁻¹. nih.gov

C=N Stretching: The imine (C=N) bond, formed from the condensation of the ketone and semicarbazide, shows a characteristic stretching vibration. taylorandfrancis.com This band is often observed in the 1600-1700 cm⁻¹ region. uq.edu.au For example, a C=N stretching vibration has been reported at 1595 cm⁻¹. nih.gov

C-H Stretching and Bending: The aliphatic ethyl and butyl groups of the heptan-3-one backbone give rise to C-H stretching vibrations typically just below 3000 cm⁻¹ and various bending vibrations at lower frequencies. msu.edu

Raman spectroscopy provides complementary information, particularly for non-polar bonds. nih.govlibretexts.org While specific Raman data for this compound is not detailed in the provided context, the technique is valuable for confirming the presence of the C=N and C-C backbone vibrations.

Table 1: Characteristic Vibrational Modes of Semicarbazones

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| -NH₂ / -NH- | Stretching | 3250-3500 | researchgate.netnih.gov |

| C=O | Stretching | 1640-1860 | researchgate.netnih.gov |

| C=N | Stretching | 1595-1700 | nih.govuq.edu.au |

| C-H (aliphatic) | Stretching | < 3000 | msu.edu |

The presence of both hydrogen bond donors (-NH groups) and acceptors (C=O group and nitrogen atoms) in this compound allows for the formation of intermolecular hydrogen bonds. rsc.org These interactions can be studied by observing shifts in the vibrational frequencies of the involved functional groups. acs.org

Hydrogen bonding typically causes a red-shift (a shift to lower wavenumbers) and broadening of the stretching bands of the donor group (N-H). researchgate.net Conversely, the stretching frequency of the acceptor group (C=O) may also be affected. rsc.org The extent of these shifts can provide insights into the strength and nature of the hydrogen bonding network within the crystalline structure or in solution. rsc.org For example, the broadness of the N-H stretching bands in the 3250-3300 cm⁻¹ region can be indicative of hydrogen bonding. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and the extent of conjugation. tanta.edu.egubbcluj.ro

Semicarbazones possess a conjugated system involving the C=N double bond and the lone pairs on the adjacent nitrogen atoms, as well as the carbonyl group. This conjugation leads to characteristic UV-Vis absorption bands. libretexts.orglibretexts.org The primary electronic transitions observed are typically π → π* and n → π* transitions. tanta.edu.eg

π → π Transitions:* These are generally high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The wavelength of maximum absorption (λ_max) for this transition is sensitive to the extent of conjugation in the molecule. libretexts.orglibretexts.org

n → π Transitions:* These are typically lower-intensity absorptions arising from the promotion of a non-bonding electron (from a nitrogen or oxygen atom) to a π* antibonding orbital. libretexts.org

The position and intensity of these absorption bands are influenced by the molecular structure and the solvent polarity. researchgate.net For instance, increasing the conjugation in a molecule generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. libretexts.orglibretexts.org While specific λ_max values for this compound are not provided, related semicarbazones show intense peaks that reflect the extent of their conjugation. uq.edu.au

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. nih.govlibretexts.org

The molecular formula for this compound is C₈H₁₇N₃O, which corresponds to a molecular weight of approximately 171.24 g/mol . nih.govchemsrc.com The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 171.

The fragmentation of semicarbazones upon electron ionization can be complex. Common fragmentation pathways for semicarbazones involve the initial loss of small, stable neutral molecules or radicals. rsc.org For aliphatic semicarbazones, fragmentation patterns can differ from those of aromatic or α,β-unsaturated analogues. nih.govscirp.org

Expected fragmentation for this compound could involve:

Cleavage of the N-N bond.

Loss of the amino group (-NH₂) or the entire semicarbazide side chain.

Fragmentation of the alkyl chains (ethyl and butyl groups).

A notable fragmentation process in carbonyl compounds is the McLafferty rearrangement, which can occur if a γ-hydrogen is available. libretexts.org In the case of this compound, this could lead to characteristic fragment ions.

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₇N₃O | nih.govchemsrc.com |

| Molecular Weight | 171.24 g/mol | nih.govchemsrc.com |

| Exact Mass | 171.137162174 Da | nih.gov |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of the synthesized compound. nih.gov

For this compound (C₈H₁₇N₃O), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to verify the purity and stoichiometry of the compound. akjournals.com

Table 3: Theoretical Elemental Composition of this compound (C₈H₁₇N₃O)

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 56.11 |

| Hydrogen (H) | 10.01 |

| Nitrogen (N) | 24.54 |

| Oxygen (O) | 9.34 |

Coordination Chemistry and Metal Complexation of Heptan 3 One Semicarbazone

Heptan-3-one Semicarbazone as a Versatile Ligand System

This compound is formed from the condensation reaction of Heptan-3-one and semicarbazide (B1199961). The resulting molecule possesses key donor atoms—specifically the azomethine nitrogen and the carbonyl oxygen—that make it a prime candidate for acting as a chelating ligand in coordination chemistry. core.ac.ukrroij.com These ligands are known for their ability to form stable complexes with a variety of transition metals. core.ac.ukpnrjournal.com

Investigation of Chelation Modes and Donor Atom Preferences (e.g., ONN, ONS)

Semicarbazones typically function as chelating ligands, coordinating with metal ions through multiple donor atoms. core.ac.uk For this compound, which lacks additional functional groups on its alkyl chains, the primary mode of chelation is expected to be bidentate, utilizing the carbonyl oxygen and the imine (azomethine) nitrogen as the two donor sites (an O,N donor set). nanoient.org

The coordination can occur in two main ways, depending on the reaction conditions, particularly the pH:

Keto Form (Neutral Ligand): In neutral or acidic conditions, the ligand typically coordinates in its neutral keto form. The metal binds to the carbonyl oxygen and the azomethine nitrogen, forming a stable five-membered chelate ring. rroij.com

Enol Form (Anionic Ligand): In the presence of a base, the ligand can undergo deprotonation via keto-enol tautomerism. The resulting enolate oxygen and the azomethine nitrogen then coordinate to the metal center. In this mode, the ligand acts as a monoanionic bidentate agent. rroij.compnrjournal.com

While O,N coordination is dominant for simple semicarbazones, other modes like tridentate (O,N,N) can occur if the terminal amino group participates in bonding, though this is less common without specific structural features that favor it. core.ac.uk Donor sets involving sulfur (O,N,S) are characteristic of thiosemicarbazones, the sulfur analogues of semicarbazones, and are not applicable here. core.ac.uk

Examination of Factors Influencing Ligand Denticity and Coordination Geometry

Several factors can influence how this compound binds to a metal ion (its denticity) and the resulting three-dimensional arrangement of the complex (its coordination geometry).

Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion play a crucial role. Different metals have preferences for specific coordination numbers and geometries (e.g., tetrahedral, square planar, or octahedral). scirp.org

pH of the Medium: As mentioned, the pH determines whether the ligand coordinates in its neutral keto form or its deprotonated enol form, which can impact the charge and stability of the resulting complex. nanoient.org

Counter-ions and Solvent Molecules: The anions associated with the metal salt and the solvent used in the synthesis can also coordinate to the metal center, thus influencing the final coordination geometry of the complex. mdpi.com

Synthesis and Physicochemical Characterization of Metal Complexes

The synthesis of metal complexes with semicarbazone ligands is a well-established area of inorganic chemistry.

Formation of Complexes with Transition Metals (e.g., Cu(II), Zn(II), Mn(II))

Complexes of this compound with transition metals such as copper(II), zinc(II), and manganese(II) would typically be synthesized by reacting the ligand with a corresponding metal salt (e.g., chloride, acetate, or sulfate) in a suitable solvent. revistabionatura.com The general procedure involves dissolving the ligand in a solvent like ethanol (B145695) or methanol, followed by the addition of a solution of the metal salt, often with gentle heating and stirring. nanoient.orgevitachem.com The resulting metal complex, which may precipitate upon formation or after cooling, can then be isolated by filtration. The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to favor the formation of different complex types, such as [M(L)Cl₂] or [M(L)₂]Cl₂. researchgate.net

Spectroscopic and Magnetic Characterization of Metal-Semicarbazone Adducts

Spectroscopic and magnetic studies are essential for elucidating the structure and bonding in metal-semicarbazone complexes.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Upon complexation, the stretching frequency of the carbonyl group (ν(C=O)) is expected to shift to a lower wavenumber, indicating its involvement in bonding. Similarly, a shift in the azomethine (ν(C=N)) band provides evidence of the nitrogen atom's coordination. revistabionatura.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

Electronic (UV-Vis) Spectroscopy: The electronic spectra provide information about the coordination geometry of the complex. For instance, Cu(II) complexes, with a d⁹ configuration, often exhibit broad d-d transition bands in the visible region, characteristic of a distorted octahedral or square planar geometry. researchgate.net High-spin Mn(II) complexes (d⁵) typically show very weak, spin-forbidden transitions. researchgate.net

Magnetic Susceptibility: Measuring the magnetic moment of a complex helps determine the number of unpaired electrons and provides insight into the geometry. A Cu(II) complex is expected to have a magnetic moment corresponding to one unpaired electron (typically 1.7-2.2 B.M.). High-spin Mn(II) complexes should exhibit a magnetic moment close to 5.9 B.M., consistent with five unpaired electrons. researchgate.net Zn(II) complexes, being d¹⁰, are diamagnetic. rroij.com

Table 1: Expected Physicochemical Data for this compound Metal Complexes (Note: This table presents typical, expected values based on general semicarbazone chemistry, as specific experimental data for this compound complexes is not widely published.)

| Complex | Expected IR Shifts (cm⁻¹) | Expected Magnetic Moment (µeff, B.M.) | Probable Geometry |

| [Cu(L)₂]Cl₂ | ν(C=O) & ν(C=N) decrease | ~1.7 - 2.2 | Distorted Octahedral |

| [Mn(L)₂]Cl₂ | ν(C=O) & ν(C=N) decrease | ~5.9 | Octahedral |

| [Zn(L)₂]Cl₂ | ν(C=O) & ν(C=N) decrease | Diamagnetic | Tetrahedral/Octahedral |

L = this compound

X-ray Crystallographic Analysis of Metal-Semicarbazone Coordination Compounds

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a coordination compound. While no crystal structures for complexes of this compound are currently available in open databases, such an analysis would provide invaluable information.

This technique would precisely determine:

Bond Lengths and Angles: The exact distances between the metal ion and the donor atoms (M-O, M-N) and the angles within the chelate ring. mdpi.com

Coordination Geometry: Unambiguous confirmation of the geometry around the metal center (e.g., tetrahedral, square-pyramidal, or octahedral). scirp.orgmdpi.com

Crystal Packing: How the individual complex molecules are arranged in the solid state, including any intermolecular interactions like hydrogen bonding. mdpi.com

For a hypothetical complex like [Cu(this compound)₂Cl₂], X-ray analysis would confirm the bidentate coordination of the ligands and the positions of the chloride ions, providing a complete structural picture.

Theoretical and Experimental Investigations of Complex Stability and Thermodynamic Parameters

The stability of metal complexes in solution is a critical aspect of coordination chemistry, quantified by stability constants (or formation constants). These constants provide a measure of the strength of the interaction between a metal ion and a ligand to form a complex. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes associated with complex formation offer deeper insights into the spontaneity and nature of the binding process.

A thorough review of the scientific literature reveals a significant gap in the specific experimental and theoretical data for the stability and thermodynamic parameters of metal complexes derived from this compound. While the principles of coordination chemistry allow for the prediction of general trends, and numerous studies have been conducted on the complexes of other semicarbazone derivatives mdpi.comrevistabionatura.comcore.ac.uk, specific stability constants and thermodynamic data for this compound complexes are not available in published research.

General methodologies for determining these parameters for other semicarbazone complexes often involve techniques such as potentiometric titration, spectrophotometry, and calorimetry. Theoretical investigations typically employ computational methods like Density Functional Theory (DFT) to model the complexes and calculate their properties mdpi.com. However, the application of these methods to this compound metal complexes has not been reported.

Data on Complex Stability and Thermodynamic Parameters of this compound Metal Complexes

| Metal Ion | Stability Constant (log K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Method | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - | - |

As indicated in the table, there is currently no publicly available data from experimental or theoretical studies on the stability constants and thermodynamic parameters for metal complexes of this compound.

Potential Applications of this compound Metal Complexes in Chemical Research

The metal complexes of semicarbazones, as a class of compounds, have garnered considerable interest in various fields of chemical research due to their diverse reactivity and structural versatility. These applications often stem from the ability of the semicarbazone ligand to stabilize metal ions in various oxidation states and the potential for the entire complex to participate in biological or catalytic processes.

However, it is crucial to note that while the broader class of semicarbazone metal complexes has shown promise in several areas, specific research detailing the applications of this compound metal complexes is not present in the current scientific literature. The potential applications listed below are therefore based on the general activities reported for other semicarbazone complexes and represent areas where this compound complexes could be investigated in the future.

Potential Research Areas:

Catalysis: Metal complexes of various semicarbazones have been explored as catalysts in a range of organic transformations. The specific steric and electronic properties imparted by the this compound ligand could potentially be harnessed for catalytic applications, though no such studies have been published.

Antimicrobial Agents: A significant body of research exists on the antimicrobial properties of metal complexes of semicarbazones derived from different aldehydes and ketones. The chelation of the metal ion by the semicarbazone ligand is often cited as a mechanism for enhanced biological activity compared to the free ligand. Investigations into the antimicrobial potential of this compound metal complexes could be a future research direction.

Analytical Chemistry: Some semicarbazones form colored complexes with specific metal ions, a property that can be exploited for the development of new analytical methods for metal ion detection and quantification. The potential of this compound in this area remains unexplored.

It is important to reiterate that the above are potential areas of investigation, and there is currently a lack of published research demonstrating the utility of this compound metal complexes in any specific application.

Computational and Theoretical Chemistry Studies of Heptan 3 One Semicarbazone

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic nature of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations offer detailed insights into these properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is effective for optimizing molecular geometries and calculating various electronic properties. DFT studies on semicarbazone derivatives, often using the B3LYP functional with basis sets like 6-311++G(d,p), allow for the determination of stable conformations and the analysis of structural parameters.

For instance, a DFT optimization of a related compound, 3t-pentyl-2r,6c-diphenylpiperidin-4-one semicarbazone (PDPOSC), reveals key structural details that would be analogous to those in Heptan-3-one semicarbazone. The calculations show a lengthening of the N-H bond and a shortening of the C=O bond, suggesting the presence of intramolecular hydrogen bonding. The piperidine (B6355638) ring in this molecule was found to adopt a chair conformation. Such calculations for this compound would similarly predict its most stable three-dimensional shape, including the planarity of the semicarbazone moiety and the conformation of the heptane (B126788) chain.

Table 1: Illustrative Optimized Geometrical Parameters for an Analogous Semicarbazone (PDPOSC) using DFT Data sourced from a study on 3t-pentyl-2r,6c-diphenylpiperidin-4-one semicarbazone.

| Parameter | Bond | Calculated Bond Length (Å) (B3LYP) | Calculated Bond Length (Å) (HF) |

|---|---|---|---|

| Bond Length | C53=O58 | 1.240 | 1.212 |

| N54-H56 | 1.018 | 1.007 | |

| C1-N12 | 1.471 | 1.461 | |

| Parameter | Angle | Calculated Bond Angle (°) (B3LYP) | Calculated Bond Angle (°) (HF) |

| Bond Angle | N52-C53-O58 | 120.04 | 120.07 |

| N54-C53-O58 | 125.33 | 124.19 |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. These methods are particularly useful for studying the energetics of ground and excited states. For example, studies on 2-hydroxy-1-naphthaldehyde (B42665) semicarbazone (2HNS) using Ab initio calculations (HF/6-31G**) have explored intramolecular proton transfer (IPT) processes.

The calculations revealed that for 2HNS, the IPT process is endothermic in the ground state (S0) but becomes exothermic and thus thermodynamically favorable in the first excited singlet state (S1). Furthermore, the activation energy for the proton transfer was found to be significantly lower in the excited state, indicating kinetic feasibility. A similar theoretical investigation on this compound could determine the relative energies of its ground and excited states and the feasibility of any potential photochemical transformations.

Table 2: Illustrative Ground and Excited State Energetics for an Analogous Semicarbazone (2HNS) Data sourced from a study on 2-hydroxy-1-naphthaldehyde semicarbazone, demonstrating the results of Ab Initio calculations.

| Parameter | State | Calculated Value (kcal/mol) |

|---|---|---|

| Activation Energy (Eact) for IPT | Ground State (S0) | 14.23 |

| Excited State (S1) | 8.60 |

The analysis of frontier molecular orbitals (HOMO and LUMO), charge distribution, and molecular electrostatic potential (MEP) is crucial for understanding a molecule's reactivity and interaction sites. The HOMO-LUMO energy gap indicates the chemical reactivity and kinetic stability of the molecule.

In studies of analogous semicarbazones, the HOMO is often located over the more electron-rich parts of the molecule, while the LUMO is found on the electron-accepting regions. Mulliken charge analysis, performed using DFT, can pinpoint the partial charges on each atom, identifying nucleophilic and electrophilic centers. The MEP map provides a visual representation of the charge distribution, where negative potential (often colored red) indicates regions prone to electrophilic attack and positive potential (blue) indicates regions susceptible to nucleophilic attack. For this compound, such analysis would identify the reactive parts of the molecule, such as the electronegative oxygen and nitrogen atoms.

Table 3: Illustrative Frontier Molecular Orbital Energies for a Semicarbazone Derivative Data based on general findings for semicarbazone derivatives.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | ~ -6.2 | Electron-donating ability |

| LUMO (Lowest Unoccupied Molecular Orbital) | ~ -1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.7 | Indicates chemical stability and reactivity |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational landscape, flexibility, and interaction dynamics of a molecule in various environments, such as in solution or interacting with a biological target. For semicarbazone derivatives, MD simulations have been employed to understand their binding stability with proteins by analyzing parameters like root-mean-square deviation (RMSD) over the simulation time. An MD study of this compound would provide insights into the flexibility of its heptyl chain and how the molecule behaves in a dynamic, solvated system.

In-depth Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a deeper analysis of chemical bonds and interactions. By locating bond critical points (BCPs) and analyzing properties like electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points, QTAIM can classify interactions as shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals). This analysis has been used to quantify the strength of coordination bonds between semicarbazone ligands and metal ions.

Table 4: Illustrative Hirshfeld Surface Interaction Contributions for a Crystalline Semicarbazone Analog Data sourced from a study on a benzimidazole-triazole derivative, representative of analyses on similar heterocyclic systems.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 62.0 |

| H···C/C···H | 16.1 |

| H···N/N···H | 13.7 |

| H···O/O···H | 7.5 |

Theoretical Prediction of Coordination Sites and Ligand Reactivity Profiles

Semicarbazones are versatile ligands capable of coordinating with metal ions through their oxygen and nitrogen atoms. Theoretical studies can predict the most favorable coordination sites and the reactivity of the ligand. DFT calculations on semicarbazone and its derivatives have shown that the oxygen atom of the carbonyl group is often the most favorable coordination site.

The reactivity of a ligand can be further described using conceptual DFT descriptors, such as Fukui functions, which identify the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, a theoretical analysis would confirm that the lone pairs on the carbonyl oxygen, the imine nitrogen, and the terminal amine nitrogen are all potential coordination sites, with calculations predicting the most energetically favorable binding mode for different metal ions.

Reactivity Studies and Mechanistic Investigations Involving Heptan 3 One Semicarbazone

Electrochemical Behavior and Investigation of Redox Processes

While specific electrochemical studies on heptan-3-one semicarbazone are not extensively documented, its behavior can be inferred from research on related semicarbazone derivatives. The primary electroactive site in semicarbazones is the azomethine group (-C=N-), which is susceptible to reduction. sphinxsai.com

Furthermore, the electrooxidation of semicarbazones has been utilized as a synthetic method. Controlled potential electrolysis of semicarbazones at a platinum anode can lead to oxidative cyclization, forming 2-amino-5-substituted-1,3,4-oxadiazoles. researchgate.net The proposed mechanism involves the oxidation of the semicarbazone to generate a radical cation, which then undergoes intramolecular cyclization and subsequent proton loss to yield the oxadiazole ring. researchgate.net The coordination of semicarbazones to metal ions also significantly alters their redox behavior, with the resulting complexes often exhibiting unique electrochemical properties compared to the free ligand. tandfonline.comdergipark.org.tr

Table 1: Summary of Electrochemical Studies on Related Semicarbazone Compounds

| Compound | Technique | Observed Process | Key Findings | Reference |

|---|---|---|---|---|

| 2-Acetylpyridine Semicarbazone | Cyclic Voltammetry | Irreversible Reduction | Single wave due to reduction of the azomethine group; process is diffusion-controlled and pH-dependent. | sphinxsai.com |

| 4-Acetylbiphenyl Semicarbazone | Cyclic Voltammetry | Irreversible Reduction | Exhibits a single diffusion-controlled reduction peak. Kinetic parameters were calculated. | researchgate.net |

| Ferrocene Semicarbazones | Cyclic Voltammetry | Reversible Oxidation | Redox process occurs at the Fe center; potential is influenced by side-chain substituents. | scielo.br |

| Various Aromatic Semicarbazones | Controlled Potential Electrolysis | Oxidative Cyclization | Forms 2-amino-1,3,4-oxadiazoles via an electrooxidative mechanism. | researchgate.net |

Exploration of Proton Transfer Mechanisms and Tautomerism

Semicarbazones, including this compound, can exist in different tautomeric forms. The most common is the keto-enol (or amide-iminol) tautomerism within the semicarbazide (B1199961) portion of the molecule. pnrjournal.comcore.ac.uk In the solid state, the keto form typically predominates, while an equilibrium between the keto and enol forms can exist in solution. pnrjournal.comcore.ac.uk The enol form can be deprotonated to act as a mono-anionic ligand in metal complexes. nih.gov

Beyond simple keto-enol tautomerism, certain semicarbazones exhibit more complex proton transfer phenomena, particularly in the excited state. Studies on 2-hydroxy-1-naphthaldehyde (B42665) semicarbazone (2HNS) have shown that while intramolecular proton transfer (IPT) is unfavorable in the ground state, it becomes thermodynamically and kinetically feasible upon photoexcitation to the lowest excited singlet state (S1). niscpr.res.inresearchgate.netresearchgate.net This excited-state intramolecular proton transfer (ESIPT) results in the formation of a transient phototautomer with a large Stokes-shifted fluorescence emission. researchgate.netmdpi.com

The efficiency of this process is highly dependent on the environment. In non-polar solvents like n-heptane, the tautomer emission is prominent, whereas in polar, protic solvents like methanol, it is suppressed due to intermolecular hydrogen bonding between the semicarbazone and the solvent molecules. niscpr.res.in In some cases, solvent molecules can actively participate in the mechanism, as seen in the water-assisted excited-state proton transfer of (E)‐2‐(4‐(diethylamino)‐2‐hydroxybenzylidene)hydrazine‐1‐carboxamide, where a water molecule acts as a proton relay bridge. researchgate.net The amine protons of the semicarbazone moiety can also act as hydrogen-bond donors, allowing the molecule to function as a receptor for anions like fluoride (B91410), which can induce changes in the tautomeric equilibrium and produce a colorimetric response. nanoient.orgresearchgate.net

Table 2: Solvent Effects on the Fluorescence Emission of 2-hydroxy-1-naphthaldehyde semicarbazone (2HNS), Indicating Tautomer Formation

| Solvent | Normal Emission Peak (nm) | Tautomer Emission Peak (nm) | Observation | Reference |

|---|---|---|---|---|

| n-Heptane | ~380 | ~496 | Prominent, red-shifted tautomer emission is observed. | niscpr.res.in |

| Methanol | ~410 | Not observed | Tautomer formation is suppressed due to intermolecular hydrogen bonding with the protic solvent. | niscpr.res.in |

| Acetonitrile (ACN) | ~390 | - | Fluorescence from both the normal and tautomer species is evident, though the tautomer is less pronounced than in n-heptane. | niscpr.res.in |

Mechanistic Studies of Reactions with Diverse Chemical Species

The formation of this compound itself is a well-understood reaction. It proceeds via the condensation of heptan-3-one with semicarbazide. The mechanism involves a nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of the ketone. nih.govnumberanalytics.com This initial attack forms a tetrahedral intermediate known as a carbinolamine. nih.govnih.gov The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, increasing its electrophilicity, and also facilitates the subsequent dehydration (elimination of a water molecule) from the carbinolamine intermediate to yield the final C=N double bond of the semicarbazone. numberanalytics.comnih.gov The optimal pH for this reaction is generally in the mild acidic range (pH 3-5). nih.govnumberanalytics.com

The formation of semicarbazones is a reversible reaction. nih.gov Hydrolysis of the imine bond can occur, regenerating the original ketone (heptan-3-one) and semicarbazide. This reverse reaction is also acid-catalyzed and is driven by the presence of a large excess of water. masterorganicchemistry.com The mechanism involves protonation of the imine nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The resulting carbinolamine intermediate then breaks down, eliminating semicarbazide to give the protonated ketone, which is then deprotonated. masterorganicchemistry.com

Semicarbazones can also undergo reduction reactions. The azomethine bond can be reduced to a C-N single bond. This reactivity has been exploited in deprotection strategies where the semicarbazone group is used to protect a carbonyl function. For example, treatment with reagents like gaseous nitrogen dioxide can chemoselectively regenerate the parent carbonyl compound from the semicarbazone. ijcce.ac.ir Furthermore, the semicarbazone functionality can interact with various chemical species through its hydrogen-bonding capabilities, acting as a receptor for anions. nanoient.orgmdpi.com Studies with other semicarbazones have shown that the N-H protons can form hydrogen bonds with anions like fluoride and acetate, leading to detectable spectroscopic changes. researchgate.net

Analytical Method Development and Reagent Applications of Heptan 3 One Semicarbazone

Utilization as a Selective Reagent for the Detection and Quantification of Carbonyl Compounds

The formation of heptan-3-one semicarbazone is a prime example of the use of semicarbazide (B1199961) as a selective derivatizing reagent for carbonyl compounds. Semicarbazide reacts specifically with the carbonyl group of aldehydes and ketones, such as heptan-3-one, to form stable and crystalline semicarbazone derivatives mdpi.com. This reaction is highly selective for the carbonyl functional group, which makes it a valuable tool for isolating and identifying these compounds from complex mixtures where other functional groups might interfere with analysis.

The reaction between heptan-3-one and semicarbazide results in the formation of a C=N bond, creating the semicarbazone structure. This transformation is analytically significant because the parent ketone, heptan-3-one, is a colorless liquid that can be challenging to detect directly at low concentrations wikipedia.org. The resulting this compound, however, has distinct physical and chemical properties that are more amenable to analytical measurement. Historically, the sharp melting points of semicarbazone derivatives were used for the qualitative identification of unknown aldehydes and ketones.

The selectivity of the semicarbazide reagent is crucial for its application in analytical chemistry. By targeting only carbonyl groups, it allows for the specific tagging and subsequent quantification of compounds like heptan-3-one, even in complex matrices.

| Property | Heptan-3-one (Parent Compound) | This compound (Derivative) | Analytical Advantage of Derivatization |

| Chemical Formula | C₇H₁₄O | C₈H₁₇N₃O | Increased molecular weight and polarity. |

| Physical State | Colorless liquid wikipedia.org | Typically a crystalline solid | Easier to handle, isolate, and purify. |

| UV-Vis Absorbance | Weak (n→π* transition) | Strong (π→π* transition) | Enhanced spectrophotometric detection. |

| Volatility | High | Low | Reduced sample loss during preparation. |

Development of Advanced Spectrophotometric and Chromatographic Analytical Protocols

The conversion of heptan-3-one to this compound is fundamental to the development of sensitive analytical methods. The derivative possesses properties that make it suitable for both spectrophotometric and chromatographic techniques.

Spectrophotometric Protocols: Heptan-3-one itself has a weak ultraviolet (UV) absorption. However, its semicarbazone derivative contains a conjugated system (C=N-NH-C=O) which acts as a chromophore, leading to strong UV absorbance at a specific wavelength. This allows for highly sensitive quantification using UV-Visible spectrophotometry. The concentration of heptan-3-one in a sample can be determined by measuring the absorbance of the semicarbazone derivative after the reaction is complete and comparing it to a calibration curve prepared from known standards.

Chromatographic Protocols: Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for separating and quantifying components in a mixture. Derivatization of heptan-3-one to its semicarbazone is particularly advantageous for HPLC analysis.

HPLC: The increased polarity and UV absorbance of this compound make it ideal for reversed-phase HPLC with UV detection google.com. The derivative is less volatile than the parent ketone, which is a requirement for HPLC analysis.

GC: While the parent ketone, heptan-3-one, is volatile and can be analyzed directly by GC, derivatization can still be useful nist.gov. The formation of the semicarbazone increases the molecular weight and can alter the retention time, moving the peak away from interfering compounds in a complex sample. However, for GC analysis, more volatile derivatives are often preferred.

The development of these protocols relies on the predictable and stable nature of the this compound derivative, allowing for reproducible and accurate measurements.

| Analytical Technique | Application to this compound | Typical Parameters |

| UV-Vis Spectrophotometry | Quantification of the derivative in solution. | Measurement of absorbance at maximum wavelength (λmax) of the semicarbazone's chromophore. |

| HPLC | Separation and quantification from a mixture. | Reversed-phase C18 column, mobile phase of acetonitrile/water, UV detection google.com. |

| NMR Spectroscopy | Structural confirmation of the derivative. | Characteristic signals for imine (C=N) and amide (NH) protons can confirm formation cdnsciencepub.com. |

| Melting Point Analysis | Qualitative identification and purity check. | A sharp, defined melting point indicates a pure crystalline derivative. |

Strategic Derivatization for Enhancement of Analytical Performance Metrics

Strategic derivatization is a core concept in modern analytical chemistry, employed to improve the performance of analytical methods. The conversion of heptan-3-one to this compound exemplifies this strategy by enhancing several key performance metrics.

The primary goal of this derivatization is to overcome the analytical challenges associated with the parent ketone. Heptan-3-one is a relatively volatile and non-polar compound with a weak chromophore, which can lead to poor sensitivity and resolution in certain analytical systems wikipedia.org.

Enhancements achieved through derivatization to this compound include:

Increased Sensitivity: The introduction of a strong chromophore significantly increases the molar absorptivity, allowing for detection at much lower concentrations (higher sensitivity) with UV-Vis spectrophotometry and HPLC-UV.

Improved Selectivity: The derivatization reaction is specific to carbonyl compounds, which helps to eliminate interference from other non-carbonyl compounds in the sample matrix.

Enhanced Chromatographic Behavior: The derivative is more polar and less volatile than the parent ketone. This change in physicochemical properties allows for better separation from other non-polar or volatile components in the sample using techniques like reversed-phase HPLC.

Increased Stability: Semicarbazones are generally more stable and less volatile than their parent low-molecular-weight ketones, which reduces sample loss during handling, extraction, and analysis.

This strategy is not unique to heptan-3-one but is a widely applied principle for the analysis of many carbonyl compounds in environmental, food, and biological samples where they may be present at trace levels scirp.org.

Supramolecular Chemistry and Crystal Engineering of Heptan 3 One Semicarbazone

Studies on Self-Assembly Processes and Crystal Packing Arrangements

The self-assembly of semicarbazone molecules in the solid state is a process governed by the formation of directional non-covalent interactions, which guide the molecules to arrange themselves into a thermodynamically stable, ordered crystal lattice. The specific geometry and functional groups of the molecule play a crucial role in determining the final packing arrangement.

For the isomer (E)-2-(heptan-2-ylidene)hydrazinecarboxamide, single-crystal X-ray diffraction studies reveal that the molecules adopt an L-shaped conformation. researchgate.net This conformation is defined by the C=N double bond, which acts as a junction point. researchgate.net In the solid state, these molecules self-assemble into one-dimensional supramolecular ribbons. This arrangement is a direct consequence of specific and repeating hydrogen bonding patterns. researchgate.net The carbonyl oxygen atom of the semicarbazone group is a key player in this assembly, acting as a common acceptor for intermolecular hydrogen bonds. researchgate.net

The crystal structure of (E)-2-(heptan-2-ylidene)hydrazinecarboxamide is triclinic, belonging to the P-1 space group. researchgate.net The detailed crystallographic parameters for this isomer provide a quantitative basis for understanding its solid-state assembly.

Table 1: Crystal Data for (E)-2-(heptan-2-ylidene)hydrazinecarboxamide

| Parameter | Value |

|---|---|

| Formula | C₈H₁₇N₃O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.7192(6) |

| b (Å) | 7.2094(6) |

| c (Å) | 11.2842(11) |

| α (°) | 103.303(2) |

| β (°) | 106.198(2) |

| γ (°) | 91.219(1) |

| Volume (ų) | 508.70(8) |

| Z | 2 |

Data sourced from a study on (E)-2-(heptan-2-ylidene)hydrazinecarboxamide. researchgate.net

Elucidation of the Role of Hydrogen Bonding and Other Non-Covalent Interactions in Solid-State Architectures

The stability and structure of crystalline solids are determined by a delicate balance of various non-covalent interactions. In the case of heptan-3-one semicarbazone and its isomers, hydrogen bonding is the most significant of these interactions.

The primary hydrogen bonding motif observed in the crystal structure of the isomer (E)-2-(heptan-2-ylidene)hydrazinecarboxamide involves the N-H groups of the semicarbazide (B1199961) moiety acting as hydrogen bond donors and the carbonyl oxygen atom acting as an acceptor. researchgate.net Specifically, the carbonyl oxygen atom acts as a common acceptor in an intermolecular bifurcated N–H···O hydrogen bond, which is the key interaction linking the molecules into the previously mentioned one-dimensional ribbons. researchgate.net This type of interaction is a common feature in the crystal structures of many semicarbazone derivatives. researchgate.netresearchgate.net

Table 2: Hydrogen Bond Geometry for (E)-2-(heptan-2-ylidene)hydrazinecarboxamide (Illustrative)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O | d₁ | h₁ | D₁ | θ₁ |

| N-H···O | d₂ | h₂ | D₂ | θ₂ |

C-H···O and C-H···N interactions: While weaker than conventional hydrogen bonds, these interactions are often numerous in organic crystals and play a role in fine-tuning the crystal packing. researchgate.net

π-π stacking interactions: In semicarbazones derived from aromatic ketones or aldehydes, these interactions between aromatic rings can be a significant structure-directing force. researchgate.net For aliphatic compounds like this compound, this interaction is not applicable.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in crystals. For related thiosemicarbazone structures, this analysis has shown that H···H, H···S/O, and H···N contacts are the major contributors to crystal cohesion, highlighting the importance of a range of weak interactions in stabilizing the solid-state architecture. researchgate.netiucr.org

Rational Design of Crystalline Materials Exhibiting Specific Supramolecular Architectures

Crystal engineering is the rational design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of the crystal lattice. The semicarbazone functional group is a versatile building block for crystal engineering due to its robust hydrogen-bonding capabilities.

Strategies for the rational design of crystalline materials based on the semicarbazone scaffold include:

Modification of the Ketone/Aldehyde Precursor: Introducing different functional groups (e.g., halogens, hydroxyl groups, aromatic rings) onto the heptan-3-one backbone can introduce new intermolecular interactions, such as halogen bonding or π-π stacking, which can compete with or complement the primary N-H···O hydrogen bonds, leading to different crystal packing arrangements.

Co-crystallization: Forming co-crystals of this compound with other molecules (co-formers) that can form predictable hydrogen bonds with the semicarbazone moiety is a powerful strategy. This can be used to systematically alter the physical properties of the solid, such as solubility or melting point.

Metal Coordination: The semicarbazone moiety can act as a ligand, coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. researchgate.netdntb.gov.ua In this approach, the geometry of the coordination around the metal center, in conjunction with the hydrogen-bonding capabilities of the ligand, can be used to build extended, porous, or high-dimensional structures with specific functionalities. mdpi.comresearchgate.net

The ultimate goal of the rational design of crystalline materials based on this compound would be to create materials with tailored properties, such as improved stability, specific host-guest capabilities, or desirable optical or mechanical properties. While specific examples for this compound are yet to be reported, the principles established from a wide range of semicarbazone derivatives provide a clear roadmap for future research in this area. rsc.org

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Progress in Heptan-3-one Semicarbazone Studies

Research specifically focused on this compound is limited. However, general principles of semicarbazone synthesis and their established biological activities provide a framework for understanding its potential. The synthesis of semicarbazones is a well-established chemical transformation, typically achieved by reacting a carbonyl compound (in this case, heptan-3-one) with semicarbazide (B1199961) hydrochloride in the presence of a base like sodium acetate.

While direct studies on this compound are not extensively documented in publicly available research, the broader class of semicarbazones has been the subject of numerous investigations. These studies have consistently highlighted their potential as anticonvulsant agents. The general structure of a semicarbazone, featuring a hydrogen-bonding domain, an electron-donating group, and a lipophilic component, is believed to be crucial for this activity. Furthermore, various semicarbazone derivatives have demonstrated antimicrobial activity against a range of bacterial and fungal strains.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3622-67-1 |

| Molecular Formula | C8H17N3O |

| Molecular Weight | 171.24 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in organic solvents |

Note: Some physical properties are predicted based on the general characteristics of semicarbazones.

Identification of Persisting Research Gaps and Emerging Challenges

A significant challenge lies in moving from the general understanding of semicarbazones to the specific properties of this compound. The biological activity of semicarbazones can be highly dependent on the nature of the parent aldehyde or ketone. Therefore, without empirical data, it is difficult to predict the precise anticonvulsant or antimicrobial efficacy of this compound. Key unanswered questions include:

What are the optimal reaction conditions for the high-yield synthesis of pure this compound?

What are the detailed spectroscopic (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and crystallographic characteristics of the compound?

What is the in vitro and in vivo anticonvulsant activity profile of this compound?

Does this compound exhibit significant antimicrobial activity against clinically relevant pathogens?

What is the mechanism of action for any observed biological activity?

Prospective Avenues for Future Research on this compound and its Functional Analogs

Future research should be directed at systematically addressing the identified research gaps. A foundational study would involve the synthesis and comprehensive characterization of this compound. This would provide the necessary baseline data for all subsequent biological investigations.

Following characterization, a thorough evaluation of its anticonvulsant properties using established animal models of epilepsy is warranted. Similarly, its antimicrobial activity should be screened against a panel of pathogenic bacteria and fungi.

Furthermore, the synthesis and evaluation of functional analogs of this compound could be a fruitful area of research. Modifications to the heptyl chain or the semicarbazide moiety could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. For instance, the introduction of aromatic rings or other functional groups could modulate the lipophilicity and hydrogen-bonding capabilities of the molecule, potentially impacting its biological activity.

Table 2: Potential Functional Analogs for Future Research

| Parent Ketone/Aldehyde | Resulting Semicarbazone | Potential Research Focus |

| Heptan-2-one | Heptan-2-one semicarbazone | Comparative study of isomeric effects on activity |

| Cycloheptanone | Cycloheptanone semicarbazone | Investigation of cyclic vs. acyclic structures |

| 4-Heptanone | 4-Heptanone semicarbazone | Impact of carbonyl position on biological properties |

| Substituted Heptanones | Various substituted semicarbazones | Structure-activity relationship (SAR) studies |

Opportunities for Interdisciplinary Research Collaborations and Translational Impact

The study of this compound and its analogs presents numerous opportunities for interdisciplinary collaboration. Organic chemists can focus on the synthesis and structural modification of these compounds. Pharmacologists and neuroscientists can investigate their anticonvulsant mechanisms of action. Microbiologists can explore their potential as novel antimicrobial agents.

Successful preclinical findings could pave the way for translational research, with the ultimate goal of developing new therapeutic agents. Given the persistent need for new and more effective treatments for epilepsy and infectious diseases, the exploration of this relatively unexamined chemical space is a worthwhile endeavor. Collaboration between academic research institutions and pharmaceutical companies would be crucial for advancing promising lead compounds through the drug development pipeline. The straightforward synthesis of semicarbazones could also make them attractive candidates for development in resource-limited settings.

Q & A

Basic Research Questions

Q. What are the optimized experimental protocols for synthesizing Heptan-3-one semicarbazone and its derivatives?

- Methodological Answer : The synthesis typically involves a condensation reaction between Heptan-3-one and semicarbazide hydrochloride under acidic conditions. Sodium acetate is often added to buffer the reaction medium, enhancing yield by maintaining pH (optimal range: 4–6) . For derivatives, substituents (e.g., halogenated aryl groups) are introduced at the semicarbazone pharmacophore’s reactive sites (e.g., position A in Fig. 3 of ). Reaction progress is monitored via TLC or NMR, with purification by recrystallization .

Q. How can spectroscopic techniques validate the structural identity of this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of C=O (amide I band, ~1650 cm⁻¹) and NH₂/NH groups (~3200–3400 cm⁻¹) .

- ¹H/¹³C NMR : Identify imine (C=N) proton signals (~7–8 ppm) and carbonyl carbons (~150–160 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O···H, N···H interactions) to confirm stereochemistry .

Q. What standard assays evaluate the bioactivity of this compound derivatives?

- Methodological Answer : Antifungal activity is assessed via broth microdilution (MIC values against Candida albicans or Aspergillus niger; see Table 6 in ). For anticonvulsant studies, murine models (e.g., maximal electroshock test) quantify protection rates at varying doses . Bioactivity correlates with metal ion coordination in complexes (e.g., Cu(II) or Fe(II)) and intramolecular charge transfer (ICT) interactions .

Advanced Research Questions

Q. How do computational methods reconcile discrepancies between theoretical and experimental structural data?

- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level optimizes geometries, but bond-length mismatches (e.g., C=N or C-O) arise due to gaseous-phase vs. solid-state differences. Hirshfeld surface analysis (e.g., dₙᵣₒₘ values) quantifies intermolecular interactions (e.g., π-π stacking) to explain packing effects . Statistical correlation plots (R² ≥ 0.97) validate alignment between computational and experimental data .

Q. What strategies resolve contradictions in bioactivity data across metal-complexed derivatives?

- Methodological Answer : Conflicting MIC or IC₅₀ values may stem from ligand denticity (e.g., tridentate NNO vs. bidentate NO coordination) or metal ion redox activity (e.g., Cu(II) vs. Zn(II)). Use cyclic voltammetry to assess redox potentials (e.g., oxidative responses at 0.52–0.97 V vs. SCE) and correlate with bioactivity . Molecular docking (e.g., Glide/SP mode) identifies binding affinities to target proteins (e.g., fungal CYP51) to refine structure-activity relationships .

Q. How can mixed-methods approaches integrate structural and bioactivity data for novel derivative design?

- Methodological Answer :

- Quantitative : Develop QSAR models using descriptors like HOMO-LUMO gaps (from DFT) or Hirshfeld surface metrics (e.g., % contribution of O···H interactions) .

- Qualitative : Use single-crystal XRD and Hirshfeld plots to prioritize derivatives with strong noncovalent interactions (e.g., hydrogen bonds) for synthesis .

- Integration : Apply sequential exploratory design, where computational data guide synthetic priorities, followed by bioassay validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.